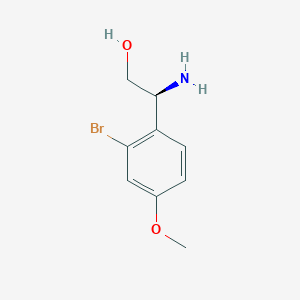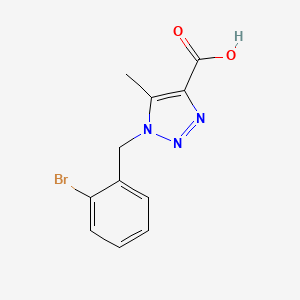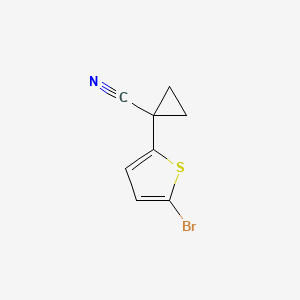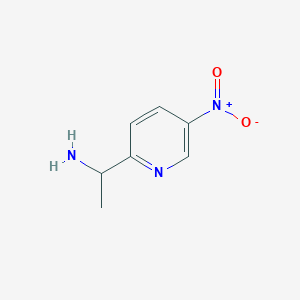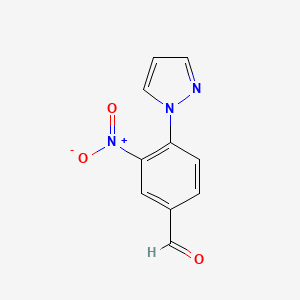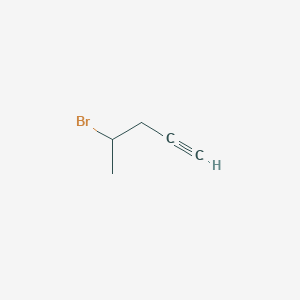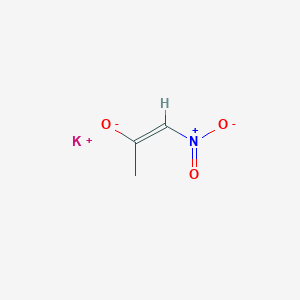
Nitroacetone potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroacetone potassium salt is a chemical compound with the molecular formula C3H4KNO3. It is known for its unique properties and applications in various fields of science and industry. The compound is characterized by the presence of a nitro group (-NO2) attached to an acetone moiety, with potassium as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nitroacetone potassium salt typically involves the reaction of nitroacetone with a potassium base. One common method is to treat nitroacetone with potassium hydroxide (KOH) in an aqueous solution. The reaction proceeds as follows: [ \text{CH3C(NO2)CH2OH} + \text{KOH} \rightarrow \text{CH3C(NO2)CH2OK} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Nitroacetone potassium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Products may include nitroacetone derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is aminoacetone potassium salt.
Substitution: Various substituted acetone derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Nitroacetone potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of nitroacetone potassium salt involves its interaction with molecular targets through its nitro and acetone functional groups. The nitro group can participate in redox reactions, while the acetone moiety can undergo nucleophilic addition or substitution. These interactions can modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitroacetone: The parent compound without the potassium counterion.
Nitroacetonitrile: A similar compound with a nitrile group instead of an acetone moiety.
Nitroethane: A simpler nitro compound with a shorter carbon chain.
Uniqueness
Nitroacetone potassium salt is unique due to its combination of a nitro group and an acetone moiety, along with the presence of potassium. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C3H4KNO3 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
potassium;(E)-1-nitroprop-1-en-2-olate |
InChI |
InChI=1S/C3H5NO3.K/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2+; |
Clé InChI |
YKJXVOOFJAWOCG-SQQVDAMQSA-M |
SMILES isomérique |
C/C(=C\[N+](=O)[O-])/[O-].[K+] |
SMILES canonique |
CC(=C[N+](=O)[O-])[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)

